molecular formula C8H4Cl2N2O B13126307 3,7-Dichloro-1,8-naphthyridin-4(1H)-one

3,7-Dichloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B13126307
M. Wt: 215.03 g/mol
InChI Key: ONKWXXGVQAUXCS-UHFFFAOYSA-N
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Description

3,7-Dichloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 3 and 7, along with the naphthyridinone core, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dichloroquinoline with a suitable nucleophile, followed by cyclization to form the naphthyridinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the naphthyridinone core.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridinones.

Scientific Research Applications

3,7-Dichloro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridin-4(1H)-one: Lacks the chlorine atoms, leading to different chemical properties.

    3,7-Dichloroquinoline: Similar structure but different core, affecting its reactivity and applications.

    Chlorinated Naphthyridines: Other chlorinated derivatives with varying positions of chlorine atoms.

Uniqueness

3,7-Dichloro-1,8-naphthyridin-4(1H)-one is unique due to the specific placement of chlorine atoms and the naphthyridinone core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

3,7-dichloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13)

InChI Key

ONKWXXGVQAUXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)Cl)Cl

Origin of Product

United States

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